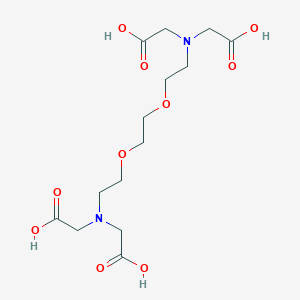
Patent
US05366983
Procedure details


EGTA was purchased from the Aldrich Chemical Company (Milwaukee, Wis.). EGTA was dissolved in 0.04 M PPB according to the procedure described by Harafuji and Ogawa (J. Biochem. 87:1305-1312 (1980)). After heating EGTA for 15 minutes at 80° C., the pH was adjusted to 7.0 by addition of NaOH. EGTA was filter-sterilized using a 0.2 μm Acro disc filter (Gelman Sciences; Ann Arbor, Mich.) prior to the assay. Further dilutions were made in sterile PPB. The results of these studies, in Table D-3, show that Na2 -EDTA and EGTA were ineffective against S. typhimurium in our model on viability testing.





Name

Name
Identifiers


|
REACTION_CXSMILES
|
[CH2:1]([N:18]([CH2:23][C:24]([OH:26])=[O:25])[CH2:19][C:20]([OH:22])=[O:21])[CH2:2][O:3][CH2:4][CH2:5][O:6][CH2:7][CH2:8][N:9]([CH2:14][C:15]([OH:17])=[O:16])[CH2:10][C:11]([OH:13])=[O:12].[OH-:27].[Na+]>>[CH2:8]([N:9]([CH2:14][C:15]([OH:17])=[O:16])[CH2:10][C:11]([OH:13])=[O:12])[CH2:7][N:9]([CH2:10][C:11]([OH:13])=[O:12])[CH2:8][C:7]([OH:6])=[O:27].[CH2:8]([N:9]([CH2:10][C:11]([OH:13])=[O:12])[CH2:14][C:15]([OH:17])=[O:16])[CH2:7][O:6][CH2:5][CH2:4][O:3][CH2:2][CH2:1][N:18]([CH2:19][C:20]([OH:22])=[O:21])[CH2:23][C:24]([OH:26])=[O:25] |f:1.2|
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
C(COCCOCCN(CC(=O)O)CC(=O)O)N(CC(=O)O)CC(=O)O
|
Step Two
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
C(COCCOCCN(CC(=O)O)CC(=O)O)N(CC(=O)O)CC(=O)O
|
Step Three
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
C(COCCOCCN(CC(=O)O)CC(=O)O)N(CC(=O)O)CC(=O)O
|
Step Four
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
[OH-].[Na+]
|
Step Five
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
C(COCCOCCN(CC(=O)O)CC(=O)O)N(CC(=O)O)CC(=O)O
|
Conditions


Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


FILTRATION
|
Type
|
FILTRATION
|
|
Details
|
filter (Gelman Sciences; Ann Arbor, Mich.)
|
Outcomes


Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
